1-(3,4-Dimethylphenyl)ethanamine

Catalog No.
S724305
CAS No.
91251-29-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethylphenyl)ethanamine

CAS Number

91251-29-5

Product Name

1-(3,4-Dimethylphenyl)ethanamine

IUPAC Name

1-(3,4-dimethylphenyl)ethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3

InChI Key

PMUVPGYHXWUERM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C

Background and Synthesis:

1-(3,4-Dimethylphenyl)ethanamine, also known as 3,4-dimethylphenethylamine (DMPEA), is an organic compound belonging to the class of phenylethylamines. It is a structural analog of phenethylamine, a naturally occurring neuromodulator, with the addition of two methyl groups on the benzene ring. DMPEA can be synthesized through various methods, including reductive amination of 3,4-dimethylacetophenone with ammonia or ethanolamine [].

Potential Applications in Neuroscience:

DMPEA has been investigated for its potential effects on the nervous system due to its structural similarity to phenethylamine. Studies suggest that it may interact with various neurotransmitter systems, including dopamine and serotonin, which play crucial roles in mood, cognition, and movement []. However, the specific mechanisms of action and potential therapeutic applications of DMPEA remain under active investigation [].

Pharmacological Studies:

Some limited pharmacological studies have been conducted on DMPEA, primarily in animal models. These studies suggest that DMPEA may possess antidepressant-like and psychostimulant effects [, ]. However, these findings are preliminary and require further research to confirm and understand the underlying mechanisms.

1-(3,4-Dimethylphenyl)ethanamine is an organic compound characterized by its amine functional group attached to a phenyl ring that has two methyl substituents at the 3 and 4 positions. Its molecular formula is C₁₀H₁₅N, and it has a molecular weight of approximately 149.23 g/mol. This compound is known for its chiral nature, existing in two enantiomeric forms: (R)-1-(3,4-dimethylphenyl)ethanamine and (S)-1-(3,4-dimethylphenyl)ethanamine, which can exhibit different biological activities and properties .

  • Oxidation: The amine group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic ring may participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The biological activity of 1-(3,4-Dimethylphenyl)ethanamine is significant in pharmacology. It may act as an agonist or antagonist at various receptors, particularly neurotransmitter receptors in the central nervous system. This interaction can modulate biochemical pathways involved in mood regulation and cognitive functions. The specific enantiomer may have distinct effects on biological systems, highlighting the importance of stereochemistry in its action .

The synthesis of 1-(3,4-Dimethylphenyl)ethanamine typically involves the following methods:

  • Asymmetric Reduction: One common approach is the asymmetric reduction of 3,4-dimethylacetophenone using chiral catalysts. This method often employs hydrogen gas and metal catalysts such as palladium on carbon to yield the desired enantiomer.
  • Biocatalytic Methods: Recent advancements include biocatalytic processes utilizing recombinant enzymes for the enantioselective reduction of ketones to amines, offering environmentally friendly alternatives to traditional chemical synthesis.

1-(3,4-Dimethylphenyl)ethanamine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals due to its unique chiral properties.
  • Research: The compound serves as a tool in proteomics research and studies involving neurotransmitter systems .
  • Chemical Synthesis: It acts as a building block for developing other chemical entities in organic synthesis.

Interaction studies of 1-(3,4-Dimethylphenyl)ethanamine reveal its potential effects on various receptors. For instance, it may influence dopamine and serotonin pathways, which are critical for mood regulation and cognitive functions. The compound's interactions with specific enzymes and receptors can provide insights into its therapeutic potential and side effects .

Several compounds share structural similarities with 1-(3,4-Dimethylphenyl)ethanamine:

Compound NameStructural FeaturesUnique Properties
(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochlorideEnantiomer with different biological activityDistinct pharmacological profiles
1-(3,4-Dimethylphenyl)ethanamineNon-chiral formLacks enantioselectivity
1-(3,4-Dimethoxyphenyl)ethanamineMethoxy groups instead of methyl groupsDifferent electronic properties

Uniqueness

The uniqueness of 1-(3,4-Dimethylphenyl)ethanamine lies in its chiral nature, which imparts specific enantioselective properties that are valuable in pharmaceutical applications. This characteristic allows for the development of enantiomerically pure drugs that can enhance therapeutic efficacy while minimizing side effects.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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